molecular formula C10H6BrFN2O B2916669 4-Bromo-1-(2-fluorophenyl)pyrazole-3-carbaldehyde CAS No. 2248356-69-4

4-Bromo-1-(2-fluorophenyl)pyrazole-3-carbaldehyde

Cat. No. B2916669
M. Wt: 269.073
InChI Key: UEKRJOZGURBGHW-UHFFFAOYSA-N
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Description

“4-Bromo-1-(2-fluorophenyl)pyrazole-3-carbaldehyde” is a pyrazole derivative. Pyrazole derivatives are widely utilized as active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of pyrazole derivatives like “4-Bromo-1-(2-fluorophenyl)pyrazole-3-carbaldehyde” has been reported in various studies. For instance, a protocol was tested against diversified pyrazole-3-carbaldehydes for the diastereoselective synthesis of dihydrofuranones .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-(2-fluorophenyl)pyrazole-3-carbaldehyde” is characterized by a pyrazole ring substituted with a bromine atom, a fluorophenyl group, and an aldehyde group .


Chemical Reactions Analysis

Pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A synthetic route to novel pyrazole-based ring systems from pyrazole-4-carbaldehyde oximes has been developed by employing the intramolecular nitrile oxide cycloaddition (INOC) reaction .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 241.06 .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Future Directions

The future directions for “4-Bromo-1-(2-fluorophenyl)pyrazole-3-carbaldehyde” could involve further exploration of its synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

4-bromo-1-(2-fluorophenyl)pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O/c11-7-5-14(13-9(7)6-15)10-4-2-1-3-8(10)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKRJOZGURBGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C=O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(2-fluorophenyl)pyrazole-3-carbaldehyde

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